molecular formula C9H14N4O B13069616 N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B13069616
M. Wt: 194.23 g/mol
InChI Key: UYHBPIIKDZTYOH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound with a unique structure that combines pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent dimethylation . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of fluorescent materials and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role as a CDK inhibitor with distinct pharmacological properties.

Uniqueness

N,N-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its dimethylation enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

N,N-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H14N4O/c1-12(2)9(14)7-6-11-13-5-3-4-10-8(7)13/h6,10H,3-5H2,1-2H3

InChI Key

UYHBPIIKDZTYOH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C2NCCCN2N=C1

Origin of Product

United States

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